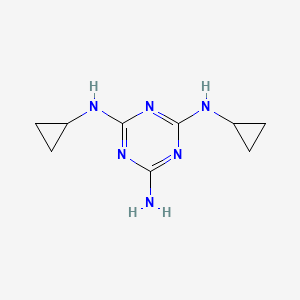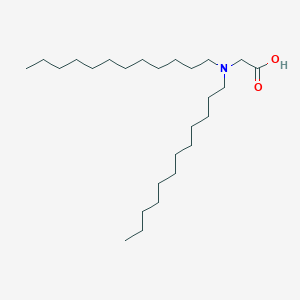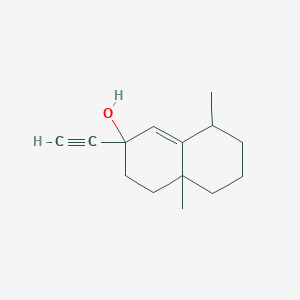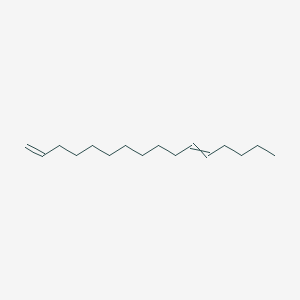
Hexadeca-1,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-1,11-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its long carbon chain with double bonds located at the first and eleventh positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadeca-1,11-diene can be synthesized through several methods, including the base-induced elimination of hydrogen halides from allylic halides. This method involves the use of strong bases such as sodium ethoxide or potassium tert-butoxide to induce the elimination reaction, resulting in the formation of the diene .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of polyenes. These processes typically require the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Hexadeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bonds to form hexadecane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can occur, resulting in the formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hexadecane.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Hexadeca-1,11-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of hexadeca-1,11-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products. The stability of the resulting intermediates, such as carbocations, is influenced by resonance and hyperconjugation effects .
Comparison with Similar Compounds
Hexadeca-1,11-diene can be compared with other similar dienes such as:
1,3-Butadiene: A shorter diene with double bonds at the first and third positions, commonly used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): A diene used in the manufacture of neoprene rubber.
Uniqueness: this compound’s uniqueness lies in its long carbon chain and the specific positioning of its double bonds, which confer distinct reactivity and properties compared to shorter dienes .
Properties
CAS No. |
65734-21-6 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
hexadeca-1,11-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,10,12H,1,4-9,11,13-16H2,2H3 |
InChI Key |
CPBKHCJQKWDECV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


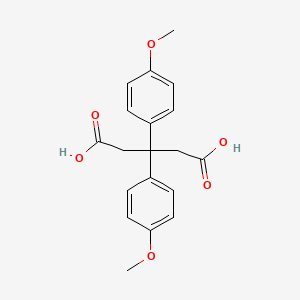
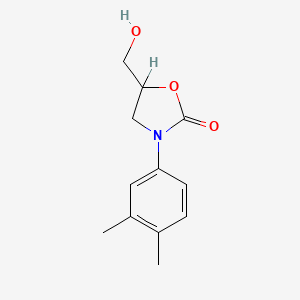
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)

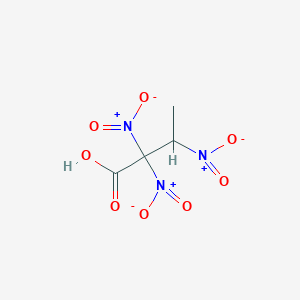
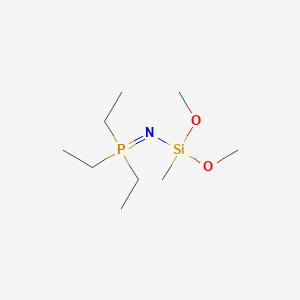
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
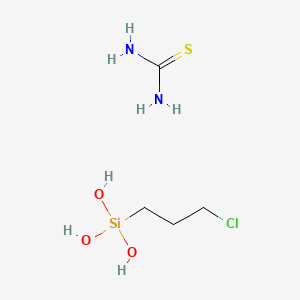
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
